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molecular formula C14H12FN3 B8650272 1-[(3-fluorophenyl)methyl]-1H-benzimidazol-2-amine CAS No. 99138-83-7

1-[(3-fluorophenyl)methyl]-1H-benzimidazol-2-amine

Cat. No. B8650272
M. Wt: 241.26 g/mol
InChI Key: IGTREIYZVKUTSY-UHFFFAOYSA-N
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Patent
US04634704

Procedure details

To a stirred and heated (60° C.) solution of 41.3 parts of 1H-benzimidazol-2-amine in 162 parts of N,N-dimethylformamide (DMF) were added portionwise during a 40 minutes period 12 parts of sodium hydride dispersion 60%. Upon completion, stirring at 60° C. was continued for 30 minutes. After cooling to 40° C., there was added dropwise during 25 minutes a solution of 50 parts of 1-(chloromethyl)-3-fluorobenzene in 9 parts of DMF and 36 parts of methylbenzene. After the addition was complete, the whole was stirred for 1.50 hours at 50°-65° C. The reaction mixture was cooled and water was added. The solid product was filtered off and crystallized from a mixture of 2,2'-oxybispropane, tetrahydrofuran and methanol. The product was filtered off and recrystallized from methylbenzene, yielding 34.8 parts of 1-[(3-fluorophenyl)methyl]-1H-benzimidazol-2-amine; mp. 188.1° C. (1).
[Compound]
Name
41.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[NH2:10].CN(C)C=O.[H-].[Na+].Cl[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[CH:21]=1>O.CC1C=CC=CC=1>[F:26][C:22]1[CH:21]=[C:20]([CH2:19][N:1]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=[C:2]2[NH2:10])[CH:25]=[CH:24][CH:23]=1 |f:2.3|

Inputs

Step One
Name
41.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Upon completion, stirring at 60° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the whole was stirred for 1.50 hours at 50°-65° C
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The solid product was filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from a mixture of 2,2'-oxybispropane, tetrahydrofuran and methanol
FILTRATION
Type
FILTRATION
Details
The product was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methylbenzene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C(C=CC1)CN1C(=NC2=C1C=CC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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